Tungsten pentafluoride
CAS No.: 19357-83-6
Cat. No.: VC21070032
Molecular Formula: F5W
Molecular Weight: 278.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19357-83-6 |
|---|---|
| Molecular Formula | F5W |
| Molecular Weight | 278.8 g/mol |
| IUPAC Name | pentafluorotungsten |
| Standard InChI | InChI=1S/5FH.W/h5*1H;/q;;;;;+5/p-5 |
| Standard InChI Key | QHIRVZBLPRTQQO-UHFFFAOYSA-I |
| SMILES | F[W](F)(F)(F)F |
| Canonical SMILES | F[W](F)(F)(F)F |
Introduction
Physical Properties
Tungsten pentafluoride is characterized by its distinctive yellow color in solid form. The compound exhibits specific physical properties that distinguish it from other tungsten fluorides. Table 1 summarizes the key physical properties of tungsten pentafluoride.
Table 1: Physical Properties of Tungsten Pentafluoride (WF₅)
| Property | Value |
|---|---|
| Molecular Formula | WF₅ |
| Molecular Weight | 278.83 g/mol |
| Appearance | Yellow solid |
| Density | 5.01 g/cm³ |
| Melting Point | 66°C (151°F; 339 K) |
| Boiling Point | 215.6°C (420.1°F; 488.8 K) |
| CAS Number | 19357-83-6 |
The compound is hygroscopic, readily absorbing moisture from the air, which necessitates careful handling under controlled atmospheric conditions to maintain its purity . This sensitivity to moisture is an important consideration in both laboratory and industrial settings when working with tungsten pentafluoride.
Structural Characteristics
Crystal Structure
This breakthrough in structural characterization provided precise atomic coordinates and verified the long-standing hypothesis about the compound's structure. The crystal structure determination showed that tungsten pentafluoride crystallizes in a tetrameric structure, with each tungsten atom achieving octahedral coordination through fluorine bridges .
Molecular Arrangement
Like most metal pentafluorides, tungsten pentafluoride adopts a tetrameric structure in the solid state, consisting of [WF₅]₄ molecules . In this arrangement, each tungsten center achieves octahedral coordination through shared fluorine atoms. The structure features both terminal and bridging fluorine atoms, creating a complex three-dimensional network.
Table 2 provides a comparison of bond angles in tungsten pentafluoride with those of isotypic pentafluorides, highlighting the structural similarities across this class of compounds.
Table 2: Comparison of Bond Angles in Metal Pentafluorides
| Angle | WF₅ | MoF₅ | NbF₅ | TaF₅ |
|---|---|---|---|---|
| M(1)–μ-F(4)–M(2) | 178.1(2)° | 178.20(7)° | 182.5(20)° | 172.9(5)° |
| Ft(5)–M(1)–Ft(5)′ | 163.9(3)° | 162.23(10)° | 164.0(25)° | 164.1(7)° |
| Ft(6)–M(1)–μ-F(4) | 177.76(19)° | 178.04(6)° | – | 172.7(5)° |
| Ft(1)–M(2)–tF(2) | 163.2(3)° | 161.74(9)° | 167.0(25)° | 161.9(6)° |
The structural data reveals that tungsten pentafluoride maintains similar bond angles to its isotypic counterparts, with the M(1)–μ-F(4)–M(2) angle being nearly linear at 178.1(2)° . This structural pattern is consistent across the group 5 and 6 metal pentafluorides, indicating similar electronic and steric factors influencing their molecular geometry.
Synthesis Methods
Conventional Synthesis
Several methods have been developed for the synthesis of tungsten pentafluoride. The conventional approach involves the reaction of tungsten metal with tungsten hexafluoride according to the following equation:
This reaction typically requires controlled conditions to prevent further disproportionation of the product. Additionally, reactions of WF₆ with hot tungsten or nickel filaments have been shown to generate WF₅ .
Photochemical Synthesis
A significant advancement in the synthesis of tungsten pentafluoride was reported in 2021 by Stene et al., who developed a novel photochemical method utilizing mercury as a photosensitizer . This approach represents a more controlled and efficient route to high-purity WF₅.
The photochemical synthesis procedure involves the following steps:
-
Addition of a drop of mercury into a perfluoroethylene/perfluoropropylene copolymer (FEP) reaction vessel
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Condensation of WF₆ into the reaction vessel
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Addition of H₂ at liquid nitrogen temperature
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Gradual warming to room temperature
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Irradiation with UV light (254 nm wavelength) for approximately 15 hours
This method produces yellow single crystals of WF₅, and the resulting product can be obtained in phase-pure form, as confirmed by powder X-ray diffraction patterns . The photochemical approach offers advantages over conventional methods, particularly in terms of product purity and structural integrity for further characterization studies.
Chemical Behavior
Disproportionation
One of the most notable chemical characteristics of tungsten pentafluoride is its tendency to disproportionate at room temperature, forming tungsten tetrafluoride and tungsten hexafluoride according to the equation:
This disproportionation behavior is significant for understanding the stability and reactivity of tungsten pentafluoride. It indicates that WF₅ serves as an intermediate in the tungsten fluoride system, with a thermodynamic tendency to convert to the more stable tetrafluoride and hexafluoride species.
Stability
Research indicates that tungsten tetrafluoride (WF₄) is more stable than tungsten pentafluoride (WF₅), as evidenced by the ease with which WF₅ disproportionates and the results of reduction reactions with WF₆ . This relative stability pattern influences the synthetic approaches and handling requirements for working with tungsten pentafluoride.
Spectroscopic Characteristics
Spectroscopic analysis has been instrumental in characterizing tungsten pentafluoride and understanding its structural features. The infrared (IR) spectrum of WF₅ shows similarities to other metal pentafluorides such as MoF₅, NbF₅, and TaF₅ .
In the 2021 study by Stene et al., the IR spectrum of WF₅ was reinvestigated and interpreted with the aid of solid-state quantum-chemical calculations using the DFT-PBE0 density functional method . The spectroscopic analysis confirmed the absence of HF or moisture contamination in the synthesized compound, though minute amounts of WOF₄ were detected in the IR spectrum .
The vibrational modes observed in the IR spectrum of tungsten pentafluoride correspond to the stretching and bending modes of both terminal and bridging W-F bonds, providing additional confirmation of the proposed tetrameric structure and octahedral coordination environment around each tungsten atom.
Comparison with Other Tungsten Fluorides
Tungsten pentafluoride exhibits distinct properties that differentiate it from other tungsten fluorides. Table 3 provides a comparison of key properties across the tungsten fluoride series.
Table 3: Comparison of Tungsten Fluoride Compounds
| Property | WF₄ | WF₅ | WF₆ |
|---|---|---|---|
| Appearance | Amorphous solid | Yellow solid | Colorless gas/liquid |
| Structure | Believed to form a fluorine-bridged polymer | Tetrameric structure | Octahedral molecule |
| Melting Point | Unknown | 66°C | 2.3°C (liquid at room temperature) |
| Stability | More stable than WF₅ | Disproportionates to WF₄ and WF₆ | Highly stable |
| Coordination | Likely 6-coordinate | 6-coordinate (octahedral) | 6-coordinate (octahedral) |
While tungsten hexafluoride (WF₆) is a colorless gas at room temperature and is widely used in the semiconductor industry for chemical vapor deposition processes , tungsten pentafluoride and tetrafluoride exist as solids with more limited applications. The lower fluorides of tungsten, including WF₅, are less stable and more reactive than WF₆, which explains their more limited industrial use despite their interesting structural and chemical properties.
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